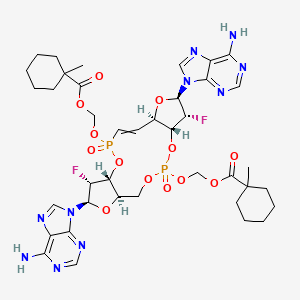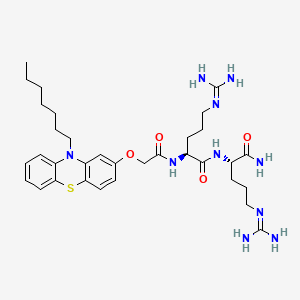
Antitumor agent-114
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-114 is a potent stimulator of interferon genes (STING) agonist. It activates immune responses and diminishes tumor size in mouse breast cancer models . This compound has shown significant potential in cancer research, particularly in the field of immunotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-114 involves complex chemical reactions. One of the key methods includes the use of vinylphosphonate-based cyclic dinucleotides, which enhance STING-mediated cancer immunotherapy . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is still under research and development. The focus is on optimizing the yield and purity of the compound while ensuring cost-effectiveness and scalability. Custom synthesis services are often employed to meet the specific requirements of research institutions .
化学反応の分析
Types of Reactions
Antitumor agent-114 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
科学的研究の応用
Antitumor agent-114 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and the study of chemical reactions involving STING agonists.
Biology: It is employed in the study of immune responses and the mechanisms of action of STING agonists.
Industry: It is used in the development of new drugs and therapeutic agents targeting the STING pathway.
作用機序
Antitumor agent-114 exerts its effects by activating the STING pathway. This activation leads to the production of type I interferons and other cytokines, which enhance the immune response against tumors. The molecular targets involved include the STING receptor and downstream signaling molecules such as IRF3 and NF-κB .
類似化合物との比較
Similar Compounds
STING agonist-4: Another potent STING agonist with similar immune-activating properties.
F-CRI1: A potent STING agonist used for visualizing STING in the tumor microenvironment.
Anti-inflammatory agent 65: A compound that inhibits the STING/IRF3/NF-κB signaling pathway.
Uniqueness
Antitumor agent-114 stands out due to its high potency and specificity in activating the STING pathway. It has shown remarkable efficacy in reducing tumor size in preclinical models, making it a promising candidate for further development in cancer immunotherapy .
特性
分子式 |
C39H50F2N10O13P2 |
|---|---|
分子量 |
966.8 g/mol |
IUPAC名 |
[(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-difluoro-3-[(1-methylcyclohexanecarbonyl)oxymethoxy]-3,12-dioxo-2,4,7,11,16-pentaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadec-13-en-12-yl]oxymethyl 1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C39H50F2N10O13P2/c1-38(10-5-3-6-11-38)36(52)56-20-59-65(54)14-9-22-28(24(40)34(61-22)50-18-48-26-30(42)44-16-46-32(26)50)64-66(55,60-21-57-37(53)39(2)12-7-4-8-13-39)58-15-23-29(63-65)25(41)35(62-23)51-19-49-27-31(43)45-17-47-33(27)51/h9,14,16-19,22-25,28-29,34-35H,3-8,10-13,15,20-21H2,1-2H3,(H2,42,44,46)(H2,43,45,47)/t22-,23-,24-,25-,28-,29-,34-,35-,65?,66?/m1/s1 |
InChIキー |
BOURUQSKBIBXRG-STXGDPECSA-N |
異性体SMILES |
CC1(CCCCC1)C(=O)OCOP2(=O)C=C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@@H]6[C@@H](O2)[C@H]([C@@H](O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
正規SMILES |
CC1(CCCCC1)C(=O)OCOP2(=O)C=CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)




![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)



![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)

